Ammonium sulfamate

Übersicht

Beschreibung

Ammonium sulfamate is a white crystalline solid that is highly soluble in water. It is commonly used as a broad-spectrum herbicide, compost accelerator, flame retardant, and in various industrial processes . The compound is formed from ammonia and sulfamic acid, and it is known for its effectiveness in controlling tough woody weeds and other persistent plants .

Wirkmechanismus

Target of Action

Ammonium sulfamate, also known as ammonium sulphamate, is primarily used as a broad-spectrum herbicide . Its primary targets are tough woody weeds, tree stumps, and brambles . It is particularly effective against problem weeds and plants such as Japanese Knotweed, Marestail, Ground-elder, Rhododendron ponticum, Brambles, Brushwood, Ivy, Senecio, Honey fungus, and felled tree stumps .

Mode of Action

This compound is a contact herbicide, which means it injures only those parts of the plant to which it is applied . It is absorbed rapidly through leaves, stems, and freshly cut surfaces, and is then translocated to other parts of the plant . The compound’s interaction with its targets results in the inhibition of plant growth, eventually leading to the death of the plant .

Biochemical Pathways

It is known that the compound disrupts the normal functioning of the plant’s metabolic processes, leading to the plant’s death

Pharmacokinetics

This compound is a white crystalline solid that is readily soluble in water . This high solubility aids in its absorption by plants and its subsequent translocation within the plant system . . This property, along with its solubility, impacts its bioavailability to plants.

Result of Action

The molecular and cellular effects of this compound’s action result in the death of the plant. The compound disrupts the normal metabolic processes of the plant, leading to inhibited growth and eventual plant death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its high solubility in water means that it can be easily washed away by rain or irrigation, potentially reducing its efficacy . It is considered to be environmentally friendly due to its degradation to non-harmful residues .

Biochemische Analyse

Biochemical Properties

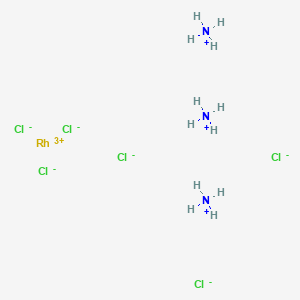

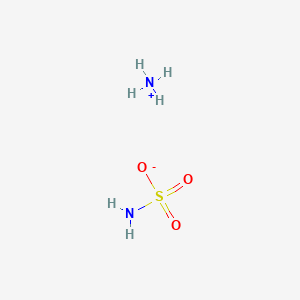

Ammonium sulfamate is a salt formed from ammonia and sulfamic acid

Cellular Effects

It is known that contact with this compound may cause burns to the eyes . The dust of this compound is irritating to the nose and throat and can cause coughing or difficult breathing if inhaled .

Molecular Mechanism

It is known that this compound is a salt formed from ammonia and sulfamic acid

Temporal Effects in Laboratory Settings

It is known that this compound is slightly toxic, with an oral LD50 of 3900 mg/kg in rats and 3100 mg/kg in mice .

Dosage Effects in Animal Models

In animal models, ruminants can metabolize this compound to some extent and, in some studies, exposed animals made better gains than did control animals . Sudden deaths have occurred in cattle and deer that consumed treated plants. Large doses (>1.5 g/kg) induce ammonia poisoning in ruminants .

Metabolic Pathways

It is known that this compound is a salt formed from ammonia and sulfamic acid .

Transport and Distribution

It is known that this compound is a salt formed from ammonia and sulfamic acid .

Subcellular Localization

It is known that this compound is a salt formed from ammonia and sulfamic acid .

Vorbereitungsmethoden

Ammonium sulfamate can be synthesized by neutralizing sulfamic acid with ammonia . The reaction is typically carried out in an aqueous solution, and the resulting product is then crystallized. Industrially, this compound is produced by reacting ammonia gas with sulfamic acid in a controlled environment to ensure the purity and quality of the final product .

Analyse Chemischer Reaktionen

Ammonium sulfamate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form ammonium sulfate and nitrogen gas.

Reduction: It can be reduced to form sulfamic acid and ammonia.

Substitution: It can react with other compounds to form different sulfamate derivatives.

Common reagents used in these reactions include sulfuric acid, ammonia, and various oxidizing and reducing agents. The major products formed from these reactions include ammonium sulfate, sulfamic acid, and various sulfamate derivatives .

Wissenschaftliche Forschungsanwendungen

Ammonium sulfamate has a wide range of scientific research applications:

Vergleich Mit ähnlichen Verbindungen

Ammonium sulfamate can be compared with other similar compounds such as ammonium sulfate, ammonium dihydrogen phosphate, and ammonium nitrate. While all these compounds are ammonium salts, this compound is unique in its broad-spectrum herbicidal properties and its effectiveness as a flame retardant . Other compounds like ammonium sulfate are primarily used as fertilizers, while ammonium dihydrogen phosphate is used in fire extinguishers and fertilizers .

Similar Compounds

- Ammonium sulfate

- Ammonium dihydrogen phosphate

- Ammonium nitrate

Eigenschaften

CAS-Nummer |

13765-36-1 |

|---|---|

Molekularformel |

H6N2O3S |

Molekulargewicht |

114.13 g/mol |

IUPAC-Name |

azane;sulfamic acid |

InChI |

InChI=1S/H3NO3S.H3N/c1-5(2,3)4;/h(H3,1,2,3,4);1H3 |

InChI-Schlüssel |

GEHMBYLTCISYNY-UHFFFAOYSA-N |

SMILES |

[NH4+].NS(=O)(=O)[O-] |

Kanonische SMILES |

N.NS(=O)(=O)O |

Siedepunkt |

Decomposes above 392.0 °F (USCG, 1999) 160 °C Boiling point: 107 °C /60 wt % solution/ 320 °F (decomposes) 320 °F (Decomposes) |

Color/Form |

Hygroscopic crystals (large plates) Colorless to white crystalline solid Deliquescent crystals |

Dichte |

greater than 1 at 68 °F (USCG, 1999) Sp. Gr. = 1.77 Relative density (water = 1): 1.8 1.77 |

melting_point |

268 °F (USCG, 1999) 131 °C MELTING POINT: 131-132 °C; PH: 5.2 (50 G/KG WATER) /TECHNICAL PRODUCT/ 268 °F |

Physikalische Beschreibung |

Ammonium sulfamate is a white crystalline solid. It is soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used to flameproof fabrics and papers, in weed or brush killing products, and for other uses. Colorless to white crystalline, odorless solid. [herbicide]; [NIOSH] Deliquescent; [CHEMINFO] COLOURLESS-TO-WHITE HYGROSCOPIC CRYSTALLINE POWDER. Colorless to white crystalline, odorless solid. Colorless to white crystalline, odorless solid. [herbicide] |

Verwandte CAS-Nummern |

5329-14-6 (Parent) |

Löslichkeit |

200 % (NIOSH, 2022) Extremely sol in liquid NH3; slightly sol in ethanol; moderately sol in glycerol, glycol, formamide. Sol in water and ammonia solution Sol in water = 103 g/100 g @ 25 °C Solubility in water: very good 200% |

Dampfdruck |

0 mmHg (approx) (NIOSH, 2022) 0 mm Hg (approx) Vapor pressure at 20 °C: negligible 0 mmHg (approx) |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

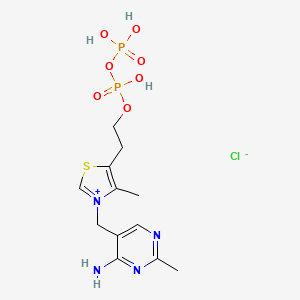

ANone: Ammonium sulfamate has the molecular formula NH4OSO2NH2 and a molecular weight of 114.10 g/mol.

ANone: Researchers utilize various spectroscopic techniques to characterize this compound, including:

- X-ray diffraction (XRD): XRD helps determine the crystal structure of this compound, revealing its orthorhombic system and specific lattice parameters. []

- Fourier transform infrared spectroscopy (FTIR): FTIR identifies functional groups present in this compound, confirming the presence of specific bonds like S—O and S—N. [, ]

- Nuclear Magnetic Resonance (NMR): 1H-NMR and 13C-NMR provide information about the hydrogen and carbon environments within the this compound molecule. []

ANone: this compound finds use in various applications due to its unique properties:

- Flame Retardant: this compound acts as a flame retardant in materials like poly(vinyl chloride), polypropylene composites, and cotton fabrics, enhancing their fire resistance by promoting char formation and altering thermal decomposition pathways. [, , , , ]

- Demulsifier: this compound derivatives, synthesized through reactions with compounds like glycerol and propylene oxide, act as effective demulsifiers in industrial processes, particularly for separating waste emulsions generated during cold rolling. []

- Intercalation Agent: this compound can be intercalated into layered materials like kaolinite, enhancing its dispersibility and improving the flame retardant properties of resulting polymer composites. [, ]

ANone: While this compound is not typically considered a catalyst in the traditional sense, its presence can influence the rate and selectivity of certain reactions. For instance, in the synthesis of diethyl 5-ethyl-2,3-pyridinedicarboxylate, this compound plays a crucial role in the cyclization reaction of 2-chloro-3-oxo-succinic acid diethyl ester with 2-ethyl acrolein. []

ANone: While this compound is generally considered safe for agricultural use with appropriate protective measures, some precautions are necessary:

- Respiratory Protection: Workers handling this compound should wear appropriate respiratory protection, especially when working with aerosols or in poorly ventilated areas. []

- Skin Protection: Direct contact with concentrated solutions of this compound can irritate the skin. Therefore, protective clothing, including gloves, should be worn. []

ANone: Various analytical methods are employed to quantify this compound:

- Ion Chromatography (IC): IC effectively separates and quantifies sulfamate ions in various matrices, including air samples, allowing for accurate determination of this compound concentrations. []

- Spectrophotometry: Specific reactions can be utilized to generate chromophores detectable by spectrophotometry, enabling indirect quantification of this compound. [, ]

ANone: Certain compounds may interfere with the accurate analysis of this compound, depending on the analytical method used:

- Nitrite Ion: In ion chromatography, nitrite ions can coelute with sulfamate ions, leading to inaccurate results. Using masking agents like this compound can mitigate this interference. []

- Volatile Aldehydes: In some analytical techniques, volatile aldehydes may interfere with this compound detection. Trapping these aldehydes using reagents like 2,4-dinitrophenylhydrazine can improve accuracy. []

ANone: While this compound offers benefits as a herbicide, its environmental impact requires consideration:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[Hydroxy-[2-(3-methoxy-6-oxoxanthen-9-yl)phenyl]methylidene]piperidin-1-ium-4-carboxylate](/img/structure/B7797994.png)

![2-[9-[2-[Dimethylazaniumylidene(hydroxy)methyl]phenyl]-6-oxoxanthen-3-yl]oxyacetate](/img/structure/B7798001.png)

![(2R)-6-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/structure/B7798046.png)